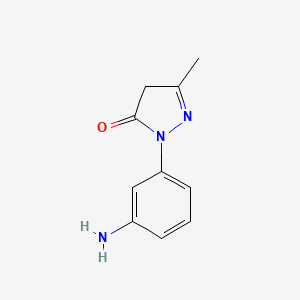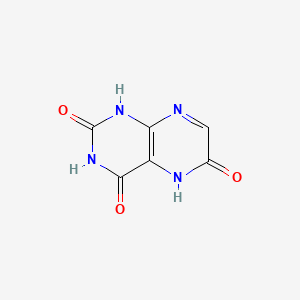
Diethyl (3-(triethoxysilyl)propyl)malonate
Übersicht
Beschreibung
Diethyl (3-(triethoxysilyl)propyl)malonate is an organosilicon compound with the molecular formula C16H32O7Si. It is a versatile chemical used in various fields due to its unique properties, which include the ability to form stable bonds with both organic and inorganic materials. This compound is particularly valuable in the synthesis of hybrid materials and as a coupling agent in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3-(triethoxysilyl)propyl)malonate typically involves the reaction of diethyl malonate with 3-chloropropyltriethoxysilane. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:
Diethyl malonate+3-chloropropyltriethoxysilane→Diethyl (3-(triethoxysilyl)propyl)malonate+NaCl
The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (3-(triethoxysilyl)propyl)malonate undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols, which can further condense to form siloxane bonds.
Condensation: The compound can participate in condensation reactions with other silanes or silanols, forming cross-linked networks.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often facilitated by catalysts such as acids or bases, and can occur at room temperature or elevated temperatures.
Substitution: Requires nucleophiles such as amines or alcohols, and is usually performed in organic solvents like ethanol or dichloromethane.
Major Products Formed
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane networks.
Substitution: Yields various substituted malonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl (3-(triethoxysilyl)propyl)malonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of hybrid organic-inorganic materials, and as a coupling agent to enhance the adhesion between different materials.
Biology: Employed in the modification of biomolecules and surfaces to improve biocompatibility and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices due to its ability to form stable, biocompatible coatings.
Industry: Utilized in the production of advanced composites, coatings, and adhesives, where it improves mechanical properties and durability.
Wirkmechanismus
The mechanism by which Diethyl (3-(triethoxysilyl)propyl)malonate exerts its effects is primarily through the formation of stable siloxane bonds. The triethoxysilyl group undergoes hydrolysis to form silanols, which can then condense with other silanols or silanes to create a robust, cross-linked network. This network enhances the mechanical and chemical stability of the materials it is incorporated into.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Lacks the triethoxysilyl group, making it less versatile in forming hybrid materials.
3-(Triethoxysilyl)propylamine: Contains an amine group instead of the malonate ester, leading to different reactivity and applications.
(3-Glycidoxypropyl)trimethoxysilane: Features an epoxide group, which provides different cross-linking capabilities compared to the malonate ester.
Uniqueness
Diethyl (3-(triethoxysilyl)propyl)malonate is unique due to its dual functionality, combining the reactivity of the malonate ester with the silane coupling capability. This allows it to participate in a broader range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
IUPAC Name |
diethyl 2-(3-triethoxysilylpropyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O7Si/c1-6-19-15(17)14(16(18)20-7-2)12-11-13-24(21-8-3,22-9-4)23-10-5/h14H,6-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNYOHXRCRXQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC[Si](OCC)(OCC)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O7Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176942 | |
| Record name | Diethyl (3-(triethoxysilyl)propyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22408-96-4 | |
| Record name | 1,3-Diethyl 2-[3-(triethoxysilyl)propyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22408-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (3-(triethoxysilyl)propyl)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022408964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (3-(triethoxysilyl)propyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [3-(triethoxysilyl)propyl]malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine](/img/structure/B1606102.png)






